molecular formula C17H27N3O10 B13471865 Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Bis(oxalic acid), tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13471865
M. Wt: 433.4 g/mol
InChI Key: XSHWJGWJCKFBLI-UHFFFAOYSA-N
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Description

Bis(oxalic acid); tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which is a bicyclic system where two rings share a single atom. The presence of azetidine and diazaspiroheptane moieties makes it a valuable scaffold in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate involves multiple steps. One efficient synthetic route includes the cyclization of appropriate precursors under basic conditions, followed by protection and deprotection steps to introduce the tert-butyl ester group . The reaction conditions typically involve the use of organic solvents like ethanol and reagents such as p-toluenesulfonamide and oxalic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the synthetic routes is crucial. The process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring can lead to the formation of oxo derivatives, while reduction can yield reduced spirocyclic compounds .

Scientific Research Applications

The compound has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug discovery, particularly in the development of novel therapeutic agents.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. The azetidine and diazaspiroheptane moieties can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of bis(oxalic acid); tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate lies in its combination of azetidine and diazaspiroheptane moieties, which provide a versatile scaffold for chemical modifications and biological interactions. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C17H27N3O10

Molecular Weight

433.4 g/mol

IUPAC Name

tert-butyl 6-(azetidin-3-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

InChI

InChI=1S/C13H23N3O2.2C2H2O4/c1-12(2,3)18-11(17)16-8-13(9-16)6-15(7-13)10-4-14-5-10;2*3-1(4)2(5)6/h10,14H,4-9H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

XSHWJGWJCKFBLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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